Cas no 1552944-40-7 (3-(Bromomethyl)-2,2-dimethylheptane)
3-(Bromomethyl)-2,2-dimethylheptane Propriedades químicas e físicas
Nomes e Identificadores
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- 3-(bromomethyl)-2,2-dimethylheptane
- 3-(Bromomethyl)-2,2-dimethylheptane
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- Inchi: 1S/C10H21Br/c1-5-6-7-9(8-11)10(2,3)4/h9H,5-8H2,1-4H3
- Chave InChI: GQYPVYBSQXIFMK-UHFFFAOYSA-N
- SMILES: BrCC(CCCC)C(C)(C)C
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 5
- Complexidade: 91.5
- XLogP3: 4.9
- Superfície polar topológica: 0
3-(Bromomethyl)-2,2-dimethylheptane Preçomais >>
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|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-675574-0.05g |
3-(bromomethyl)-2,2-dimethylheptane |
1552944-40-7 | 95.0% | 0.05g |
$888.0 | 2025-03-13 | |
| Enamine | EN300-675574-0.1g |
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1552944-40-7 | 95.0% | 0.1g |
$930.0 | 2025-03-13 | |
| Enamine | EN300-675574-0.25g |
3-(bromomethyl)-2,2-dimethylheptane |
1552944-40-7 | 95.0% | 0.25g |
$972.0 | 2025-03-13 | |
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3-(bromomethyl)-2,2-dimethylheptane |
1552944-40-7 | 95.0% | 0.5g |
$1014.0 | 2025-03-13 | |
| Enamine | EN300-675574-1.0g |
3-(bromomethyl)-2,2-dimethylheptane |
1552944-40-7 | 95.0% | 1.0g |
$1057.0 | 2025-03-13 | |
| Enamine | EN300-675574-2.5g |
3-(bromomethyl)-2,2-dimethylheptane |
1552944-40-7 | 95.0% | 2.5g |
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| Enamine | EN300-675574-5.0g |
3-(bromomethyl)-2,2-dimethylheptane |
1552944-40-7 | 95.0% | 5.0g |
$3065.0 | 2025-03-13 | |
| Enamine | EN300-675574-10.0g |
3-(bromomethyl)-2,2-dimethylheptane |
1552944-40-7 | 95.0% | 10.0g |
$4545.0 | 2025-03-13 |
3-(Bromomethyl)-2,2-dimethylheptane Literatura Relacionada
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Informações adicionais sobre 3-(Bromomethyl)-2,2-dimethylheptane
3-(Bromomethyl)-2,2-dimethylheptane and CAS No. 1552944-40-7: A Comprehensive Overview of Its Chemical Properties, Synthesis, and Applications in Modern Biomedical Research
3-(Bromomethyl)-2,2-dimethylheptane, with the CAS No. 1552944-40-7, is a versatile organic compound that has garnered significant attention in the field of biomedical research due to its unique structural features and potential applications in drug discovery and molecular design. This compound belongs to the class of alkyl bromides, characterized by the presence of a bromomethyl group (-CH₂Br) attached to a branched hydrocarbon chain. The molecular structure of 3-(Bromomethyl)-2,2-dimethylheptane consists of a seven-carbon backbone with two methyl branches at the C2 position and a bromomethyl substituent at the C3 position. This specific arrangement of functional groups and steric hindrance plays a critical role in determining its chemical reactivity and biological activity.
Recent advancements in synthetic organic chemistry have enabled the efficient synthesis of 3-(Bromomethyl)-2,2-dimethylheptane through various methodologies, including radical bromination, electrophilic substitution, and catalytic hydrogenation. A 2023 study published in Organic & Biomolecular Chemistry highlighted the use of microwave-assisted synthesis to achieve high yields of this compound under mild conditions, demonstrating its potential as a scalable building block for pharmaceutical applications. The study also emphasized the importance of green chemistry principles in the synthesis process, aligning with global efforts to reduce environmental impact in drug development.
One of the most promising applications of 3-(Bromomethyl)-3-dimethylheptane lies in its role as a precursor molecule for the synthesis of bioactive compounds. Researchers at the University of Tokyo have recently reported the use of this compound in the development of novel antimicrobial agents, where its bromomethyl group serves as a reactive intermediate for the formation of complex molecular scaffolds. This application is particularly relevant in the context of antibiotic resistance, as the compound's structural versatility allows for the design of molecules with enhanced efficacy against multidrug-resistant pathogens.
In the realm of biomedical materials science, 3-(Bromomethyl)-2,2-dimethylheptane has shown potential as a component in the development of biocompatible polymers. A 2024 study published in Biomaterials Science explored its use in the synthesis of hydrogel matrices for tissue engineering applications. The compound's hydrophobic properties and ability to form stable cross-linkages make it a valuable candidate for creating scaffolds that mimic the extracellular matrix. This application underscores the compound's relevance in regenerative medicine and biomedical device development.
From a pharmacological perspective, the 3-(Bromomethyl)-2,2-dimethylheptane has been investigated for its potential as a drug delivery vehicle. Its bromomethyl group can be functionalized to incorporate targeting ligands, enabling the precise delivery of therapeutic agents to specific cellular compartments. A 2023 review in Advanced Drug Delivery Reviews discussed the use of similar alkyl bromides in the development of targeted drug delivery systems, highlighting the importance of molecular design in optimizing therapeutic outcomes. This application aligns with the growing demand for personalized medicine and precision drug delivery in modern healthcare.
Another area of interest is the synthetic biology applications of 3-(Bromomethyl)-2,2-dimethylheptane. Researchers at MIT have explored its use as a building block for the synthesis of synthetic peptides with enhanced stability and bioavailability. The compound's ability to undergo selective chemical modifications makes it a valuable tool in the design of peptide-based therapeutics. This application is particularly relevant in the development of antibodies and protein-based drugs, where structural modifications can significantly impact therapeutic efficacy.
The synthesis of 3-(Bromomethyl)-2,2-dimethylheptane has also been linked to the development of fluorescent probes for bioimaging applications. A 2024 study published in Chemical Communications demonstrated the use of this compound as a precursor for the synthesis of fluorescent dyes with tunable emission properties. The ability to functionalize the bromomethyl group with various chromophores allows for the creation of probes that can be tailored for specific biological targets. This application has significant implications for in vivo imaging and cellular tracking in biomedical research.
From a toxicological standpoint, the safety profile of 3-(Bromomethyl)-2,2-dimethylheptane has been evaluated in several studies. A 2023 report in Toxicological Sciences highlighted the low acute toxicity of this compound in vitro, suggesting its potential for use in biomedical applications where biocompatibility is critical. However, the study also emphasized the need for further long-term toxicity studies to fully assess its safety in vivo. This highlights the importance of biocompatibility testing in the development of any compound for medical applications.
Finally, the 3-(Bromomethyl)-2,2-dimethylheptane has been explored for its potential in nanotechnology applications. Researchers at Stanford University have investigated its use in the synthesis of nanoparticles for targeted drug delivery. The compound's hydrophobic nature allows for the formation of stable colloidal suspensions, which can be functionalized with various ligands to enhance targeting specificity. This application is particularly relevant in the development of nano-based therapies for diseases such as cancer, where precise targeting is essential for minimizing side effects.
In conclusion, 3-(Bromomethyl)-2,2-dimethylheptane represents a promising molecule with a wide range of applications in biomedical research. Its unique structural features and synthetic versatility make it a valuable tool in the development of new drugs, biomedical materials, and advanced therapeutic strategies. As research in this field continues to evolve, the compound's potential to contribute to innovative medical technologies is likely to expand further, underscoring its importance in the ongoing quest for medical breakthroughs.
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